molecular formula C6H10N4O4S2 B13885760 4,6-Diaminobenzene-1,3-disulfonamide

4,6-Diaminobenzene-1,3-disulfonamide

Cat. No.: B13885760
M. Wt: 266.3 g/mol
InChI Key: PBKCIBKAITVBJG-UHFFFAOYSA-N
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Description

4,6-Diaminobenzene-1,3-disulfonamide is a benzene-based compound featuring two sulfonamide and two amino functional groups, making it a multifunctional intermediate for chemical synthesis and pharmaceutical research. The specific CAS number, application data, and detailed safety information for this compound could not be confirmed from the current search results. Researchers are interested in this compound due to the reactivity of its functional groups; the sulfonamide moiety is a key pharmacophore in many drugs, including diuretics and carbonic anhydrase inhibitors, while the amino groups allow for further derivatization. This structure suggests potential as a building block for developing novel molecules in medicinal chemistry and as a core structure in materials science. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N4O4S2

Molecular Weight

266.3 g/mol

IUPAC Name

4,6-diaminobenzene-1,3-disulfonamide

InChI

InChI=1S/C6H10N4O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,7-8H2,(H2,9,11,12)(H2,10,13,14)

InChI Key

PBKCIBKAITVBJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)N

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 4,6 Diaminobenzene 1,3 Disulfonamide

Classical Synthetic Approaches to Aromatic Sulfonamides and Diamines

The traditional synthesis of aromatic compounds bearing both amino and sulfonamide groups, such as 4,6-Diaminobenzene-1,3-disulfonamide, is rooted in well-established electrophilic aromatic substitution and reduction reactions. These methods involve the sequential installation of sulfonyl and amino functionalities onto a benzene (B151609) ring.

Sulfonation and Chlorosulfonation Reactions Preceding Amidation

The introduction of sulfonamide groups onto an aromatic ring typically begins with sulfonation or chlorosulfonation. Sulfonation is an electrophilic aromatic substitution reaction that places a sulfonic acid (-SO₃H) group on the benzene ring. youtube.com This is commonly achieved by heating benzene or its derivatives with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). unacademy.comchemistrysteps.com The electrophile in this reaction is believed to be sulfur trioxide (SO₃) or its protonated form. chemistrysteps.com

Alternatively, chlorosulfonation introduces a sulfonyl chloride (-SO₂Cl) group directly onto the ring. This is often accomplished by reacting the aromatic compound with chlorosulfonic acid (ClSO₃H). stackexchange.comyoutube.com The resulting sulfonyl chloride is a crucial intermediate, as it is more reactive than sulfonic acid and readily undergoes nucleophilic substitution with amines to form sulfonamides. ucl.ac.ukacs.org The general method for preparing sulfonamides involves the coupling of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk

The choice between sulfonation followed by conversion to sulfonyl chloride, or direct chlorosulfonation, depends on the substrate and desired reaction conditions. Chlorosulfonation can be hazardous and may lead to different products at varying temperatures. stackexchange.com

Nitration-Reduction Strategies for Amino Group Introduction on Benzene Ring

The introduction of amino groups onto the benzene ring is classically achieved through a two-step nitration-reduction sequence. Nitration involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. google.com This electrophilic aromatic substitution reaction introduces nitro (-NO₂) groups onto the ring. The directing effects of substituents already present on the ring determine the position of nitration.

Following nitration, the nitro groups are reduced to primary amino (-NH₂) groups. A variety of reducing agents can be employed for this transformation. Common laboratory-scale methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni), is also a widely used and often cleaner method for this reduction. google.com The partial reduction of dinitro compounds can be achieved using reagents like sodium or ammonium (B1175870) hydrosulfide (B80085) to selectively reduce one nitro group. orgsyn.org

Multi-Step Reaction Sequences and Intermediate Characterization Towards this compound

The synthesis of this compound requires a carefully planned multi-step sequence to install the two amino groups and two sulfonamide groups at the correct positions (meta to each other for the amino groups and also for the sulfonyl groups). A plausible synthetic route would involve a combination of the reactions described above.

One potential pathway could start with the dinitration of a suitable benzene derivative, followed by chlorosulfonation, amidation, and finally, reduction of the nitro groups. The order of these steps is critical to ensure the correct regiochemistry due to the directing effects of the substituents. For instance, nitro groups are meta-directing, while amino groups are ortho-, para-directing. To avoid undesirable side reactions, an amino group might be "protected" as an amide (e.g., acetanilide) during subsequent electrophilic substitution steps.

A hypothetical synthetic sequence could be:

Dinitration: Start with a compound like 1,3-dichlorobenzene (B1664543) and perform dinitration to introduce nitro groups at the 4 and 6 positions.

Disulfonation/Chlorosulfonation: The resulting dinitro compound is then subjected to chlorosulfonation to introduce sulfonyl chloride groups at the 1 and 3 positions.

Amidation: The disulfonyl chloride intermediate is reacted with ammonia (B1221849) to form the disulfonamide. This step is a common method for creating the sulfonamide functionality from a sulfonyl chloride. nbinno.com

Reduction: The final step involves the reduction of the two nitro groups to amino groups, yielding the target molecule, this compound.

Throughout such a multi-step synthesis, the characterization of intermediates is crucial to confirm their structure and purity before proceeding to the next step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed for this purpose.

Optimized Synthesis of this compound

To improve the efficiency, yield, and sustainability of the synthesis, classical methods are often optimized by fine-tuning reaction conditions and exploring novel catalytic systems.

Reaction Condition Optimization for Yield Enhancement and Selectivity

Optimizing reaction conditions is key to maximizing the yield of the desired product while minimizing the formation of byproducts. Key parameters that are typically adjusted include temperature, reaction time, and the stoichiometry of reagents.

The table below illustrates typical conditions for key reaction types involved in the synthesis of aromatic diamino disulfonamides.

Reaction TypeReagentsTypical TemperatureKey Optimization Parameters
Nitration Conc. HNO₃, Conc. H₂SO₄0 - 50 °CTemperature control, acid ratio
Chlorosulfonation Chlorosulfonic Acid (ClSO₃H)Low to moderateReagent stoichiometry, temperature
Amidation Aqueous AmmoniaRoom TemperatureConcentration of ammonia, reaction time
Reduction H₂/Pd or Sn/HClRoom to elevatedCatalyst loading, pressure (for H₂), acid concentration

This table presents generalized conditions; specific optimizations are required for each substrate.

Catalyst Systems and Reaction Media Engineering in the Synthesis of this compound

Modern synthetic chemistry increasingly employs advanced catalyst systems and non-conventional reaction media to enhance reaction efficiency and environmental friendliness. In the synthesis of aromatic amines and sulfonamides, catalysis can play a significant role.

For the C-N bond-forming steps, copper- and palladium-based catalysts are widely used. For example, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming aryl amines. nih.gov Copper-catalyzed reactions have also been developed for the synthesis of 1,3-diaminobenzene derivatives. google.com For the reduction of nitro groups, catalysts other than palladium, such as iridium complexes, have been shown to accelerate the reaction process. google.com Rhodium catalysts have been employed in C-H amination reactions to form cyclic intermediates that can be converted to 1,2-diamines. nih.gov

Reaction media engineering involves selecting solvents that not only dissolve the reactants but also positively influence the reaction rate and selectivity. In some cases, moving to greener solvents or even solvent-free conditions can improve the sustainability of the process. For instance, certain cyclocondensation reactions to form related heterocyclic structures have been efficiently carried out in water, avoiding the use of volatile organic solvents. researchgate.netresearchgate.net The choice of solvent can be critical; for example, in some flow chemistry syntheses, THF was found to be the only solvent that prevented clogging of the system. tue.nl

The development of optimized syntheses for this compound would likely involve screening various catalysts for the reduction and potential C-N coupling steps, as well as exploring different solvent systems to improve yield and facilitate product isolation.

Green Chemistry Principles and Sustainable Synthetic Pathways for the Compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing safety. researchgate.net These principles provide a framework for developing more sustainable chemical processes. edu.krdnih.gov

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste products. This is a primary focus of green chemistry. edu.krd

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. nih.gov Catalytic reactions are often superior to stoichiometric ones in this regard. edu.krd

Less Hazardous Chemical Syntheses: Utilizing and generating substances that have little or to no toxicity to human health and the environment. jddhs.com

Safer Solvents and Auxiliaries: Reducing or eliminating the use of toxic organic solvents. jddhs.com Research into solvent-free reactions or the use of greener alternatives like water or bio-based solvents is a key area of focus. jddhs.comresearchgate.net

Energy Efficiency: Conducting syntheses at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

Use of Renewable Feedstocks: Employing starting materials derived from renewable resources rather than depleting petrochemical sources. researchgate.netnih.gov The biosynthesis of aromatic compounds from glucose via the shikimate pathway is an example of this principle in action for related structures. mdpi.com

Reduce Derivatives: Minimizing or avoiding the use of protecting groups or temporary modifications to reduce reaction steps and waste. nih.gov

Catalysis: Using catalytic reagents in place of stoichiometric reagents to increase efficiency and reduce waste. edu.krd

Sustainable pathways for the synthesis of this compound could involve biocatalysis or the use of solid acid catalysts to replace traditional hazardous reagents. The goal is to create processes that are not only efficient but also inherently safer and more environmentally benign. epa.gov

Alternative Synthetic Pathways and Novel Precursors for this compound Derivatives

While traditional synthetic routes are established, research into alternative pathways and novel precursors is ongoing to improve efficiency, yield, and safety. One area of exploration is the use of different starting materials that may be more readily available or environmentally friendly. For instance, the synthesis of related compounds like 4,6-diaminoresorcinol (B101129) has shifted from using halogenated arenes to more accessible precursors like resorcinol (B1680541) to avoid environmental scrutiny and supply chain issues. google.com

Synthetic Approach Precursors Key Features Potential Advantages
Traditional Synthesism-PhenylenediamineMulti-step process involving sulfonation and amination.Established and well-understood methodology.
Green AlternativeBiosynthesized Aromatic AminesUtilizes renewable feedstocks and enzymatic transformations. mdpi.comReduced environmental impact, use of non-toxic reagents. researchgate.net
Novel Precursor RouteModified Benzene Derivatives (e.g., from Resorcinol)Avoids hazardous starting materials like halogenated benzenes. google.comImproved safety profile and precursor availability.
Cascade ReactionsSimple Isatins or PyrrolidinesOne-pot synthesis with multiple bond formations in a single sequence. durham.ac.ukIncreased efficiency, reduced waste and purification steps. durham.ac.uk

Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is essential for research applications. A combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Separation Methodologies (e.g., Column Chromatography, HPLC)

Chromatographic methods are powerful tools for the separation and purification of this compound from reaction mixtures and for the isolation of its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for both analytical purity assessment and preparative purification. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to effectively separate the target compound from starting materials, by-products, and isomers.

Column Chromatography: For larger scale purification in a research setting, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is common. The choice of eluent (mobile phase) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides good separation of the desired compound from its impurities is selected.

Recrystallization and Precipitation Protocols for Enhanced Purity

Recrystallization is a widely used and effective technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of a crystalline solid of high purity. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For a polar compound like this compound, polar solvents such as water, ethanol, or mixtures thereof are often suitable.

Precipitation can also be used for purification. This involves dissolving the crude material in a solvent in which it is soluble and then adding a second solvent (an anti-solvent) in which the compound is insoluble, causing the pure product to precipitate out of the solution. For instance, dissolving the compound in an acidic aqueous solution and then carefully neutralizing it can induce precipitation of the purified product.

Impurity Profiling and Purity Assessment Methodologies for this compound

A thorough understanding of potential impurities is critical for ensuring the quality of research-grade material. Impurity profiling involves identifying and quantifying these impurities.

Common impurities may arise from:

Incomplete reactions (residual starting materials).

Side reactions (isomeric by-products).

Degradation of the product.

Analytical techniques used for purity assessment and impurity profiling include:

HPLC: As mentioned, HPLC is a primary tool for quantifying the purity of the main compound and detecting impurities. When coupled with a mass spectrometer (LC-MS), it can also be used to identify the chemical structures of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the compound and any impurities present.

Mass Spectrometry (MS): Provides information on the molecular weight of the compound and its impurities.

Analytical Method Information Provided Application in Purity Assessment
HPLCRetention time, peak areaQuantifies purity, detects and quantifies impurities.
LC-MSRetention time, mass-to-charge ratioIdentifies unknown impurities by their molecular weight.
NMR SpectroscopyChemical shift, coupling constantsConfirms the structure of the desired product and characterizes impurities.
Elemental AnalysisPercentage composition of elementsVerifies the empirical formula of the synthesized compound.

Process Chemistry Considerations for Scaling Up the Production of this compound for Research Purposes

Scaling up the synthesis from a laboratory bench to a larger, pilot-plant scale for research purposes requires careful consideration of several process chemistry parameters to ensure safety, efficiency, and reproducibility.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential. This includes identifying the rate-limiting step and understanding the heat flow of the reaction (exothermic or endothermic) to design appropriate heating or cooling systems.

Solvent and Catalyst Screening: The choice of solvent and catalyst can have a significant impact on reaction performance and ease of workup at a larger scale. Optimization studies are often performed to select the most suitable candidates. durham.ac.uk

Process Safety: A comprehensive safety assessment is crucial. This includes evaluating the thermal stability of reactants and products, identifying potential runaway reaction conditions, and ensuring proper containment and handling procedures for any hazardous materials.

Workup and Isolation: The purification and isolation procedures must be scalable. For example, filtration and drying equipment must be appropriately sized. The choice between crystallization and chromatography for purification will depend on the required purity and the scalability of the chosen method.

Flow Chemistry: Continuous flow chemistry offers several advantages for scale-up, including improved heat and mass transfer, enhanced safety, and easier automation. durham.ac.uk This can be particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates.

By carefully addressing these considerations, the synthesis of this compound can be successfully scaled up to produce the quantities of high-purity material required for further research.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 4,6 Diaminobenzene 1,3 Disulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 4,6-diaminobenzene-1,3-disulfonamide, a comprehensive suite of NMR experiments would be employed to unambiguously assign its structure.

¹H NMR and ¹³C NMR Spectral Assignment and Structural Elucidation of this compound

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to its unique arrangement of functional groups on the benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The key signals would arise from the aromatic protons and the protons of the amino and sulfonamide groups.

Aromatic Protons: The benzene ring has two protons at the C2 and C5 positions. Due to the strong electron-donating effects of the two amino groups and the strong electron-withdrawing effects of the two sulfonamide groups, these protons are expected to be in distinct chemical environments. The proton at C2, situated between two amino groups, would likely experience significant shielding and appear at a higher field (lower ppm). Conversely, the proton at C5, positioned between two sulfonamide groups, would be deshielded and resonate at a lower field (higher ppm).

Amino (-NH₂) Protons: The protons of the two primary amino groups would likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Sulfonamide (-SO₂NH₂) Protons: Similarly, the protons of the two sulfonamide groups are also expected to produce a broad singlet, the position of which is also sensitive to the experimental conditions.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-26.0 - 6.5Singlet1H
H-57.5 - 8.0Singlet1H
-NH₂ (Amino)4.0 - 5.5Broad Singlet4H
-SO₂NH₂ (Sulfonamide)6.5 - 7.5Broad Singlet4H

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the symmetry of the molecule, showing four distinct signals for the six carbon atoms of the benzene ring.

C1 & C3 (Sulfonamide-bearing carbons): These carbons are directly attached to the strongly electron-withdrawing sulfonamide groups and are expected to be significantly deshielded, appearing at a low field.

C4 & C6 (Amino-bearing carbons): Conversely, the carbons bearing the electron-donating amino groups will be shielded and resonate at a higher field.

C2 & C5: The chemical shifts of these carbons will be influenced by the combined electronic effects of the adjacent substituents. C2, flanked by two amino groups, will be more shielded than C5, which is situated between two sulfonamide groups.

Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1, C3145 - 155
C4, C6150 - 160
C295 - 105
C5125 - 135

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To confirm the assignments made from 1D NMR and to establish the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, no direct through-bond couplings between the aromatic protons (H-2 and H-5) are expected as they are isolated.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link the H-2 signal to the C2 signal and the H-5 signal to the C5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. researchgate.netyoutube.commdpi.com Expected key correlations would include:

H-2 with C4 and C6, and potentially C1 and C3.

H-5 with C1 and C3, and potentially C4 and C6.

The amino protons with C4 and C6.

The sulfonamide protons with C1 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the aromatic protons and the protons on the adjacent amino and sulfonamide groups.

Variable Temperature NMR Studies for Conformational Dynamics and Exchange Phenomena

The sulfonamide and amino groups in this compound can exhibit restricted rotation around the C-S and C-N bonds, respectively. researchgate.net Variable temperature (VT) NMR studies can provide valuable insights into these dynamic processes. researchgate.netst-andrews.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the protons and carbons of these groups. At lower temperatures, the rotation may become slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the different conformers, the energy barrier for rotation can be calculated. researchgate.net

Mass Spectrometry (MS) Applications in Characterizing this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. nih.gov For this compound (C₆H₁₀N₄O₄S₂), the expected accurate mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally observed value to confirm the molecular formula.

Predicted HRMS Data

Ion Molecular Formula Calculated Accurate Mass (m/z)
[M+H]⁺C₆H₁₁N₄O₄S₂271.0222

Fragmentation Pathway Analysis and Structural Information Derivation

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the original molecule. The fragmentation of aromatic sulfonamides often follows characteristic pathways. nih.govnih.govresearchgate.netacs.orgresearchgate.net

A plausible fragmentation pathway for protonated this compound would likely involve:

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of a neutral sulfur dioxide molecule (SO₂; 64 Da). nih.govresearchgate.net This would lead to a significant fragment ion.

Cleavage of the C-S bond: Scission of the bond between the aromatic ring and the sulfur atom of the sulfonamide group can occur.

Loss of the sulfonamide group: The entire -SO₂NH₂ group (79 Da) could be lost as a radical.

Loss of ammonia (B1221849) from the sulfonamide: The sulfonamide group can lose ammonia (NH₃; 17 Da).

Ring fragmentation: At higher collision energies, the aromatic ring itself may fragment.

The analysis of these fragmentation patterns would provide strong corroborative evidence for the proposed structure of this compound. nih.gov

Ionization Techniques (e.g., ESI, MALDI) in the Analysis of the Compound

The mass spectrometric analysis of this compound can be effectively carried out using soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). These methods are crucial for obtaining the molecular weight and structural information of the compound with minimal fragmentation.

Electrospray Ionization (ESI):

ESI is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, ESI would typically be performed in the positive ion mode, resulting in the formation of the protonated molecule, [M+H]⁺. ecut.edu.cn

The fragmentation of aromatic sulfonamides in ESI mass spectrometry has been studied, and common fragmentation pathways involve the loss of SO₂. nih.gov The fragmentation patterns can provide valuable structural information. For instance, the cleavage of the sulfonamide bond is a common fragmentation pathway for aminosulfonamides, often resulting in characteristic ions. researchgate.net The study of disulfonamide ligands has shown that in positive ion mode ESI-MS, protonated ligands and their metal complexes can be observed, and the addition of salts like NaOAc can simplify the mass spectra and enhance sensitivity. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI):

MALDI is another soft ionization technique that is suitable for the analysis of a wide range of molecules, including aromatic amines. In MALDI-MS, the analyte is co-crystallized with a matrix compound that strongly absorbs at the laser wavelength. nih.gov The laser irradiation of the matrix leads to the desorption and ionization of the analyte molecules, typically as protonated species. For this compound, a suitable matrix would be an organic acid such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). While MALDI is a powerful technique, it is important to note that some amines have been reported to undergo dehydrogenation in MALDI-TOF MS, which could lead to the observation of [M-H]⁺ ions. nih.gov

Ionization TechniqueTypical Ion ObservedKey Advantages for this compoundPotential Considerations
Electrospray Ionization (ESI)[M+H]⁺Well-suited for polar molecules, provides molecular weight information with minimal fragmentation, compatible with liquid chromatography. acs.orgFragmentation can occur, potentially leading to loss of SO₂. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI)[M+H]⁺High sensitivity, suitable for a broad range of molecules.Potential for in-source reactions like dehydrogenation. nih.gov Matrix selection is crucial for successful analysis. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of a compound by probing its vibrational modes. americanpharmaceuticalreview.com These techniques are invaluable for the structural characterization of this compound.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary functional groups.

Sulfonamide Group (-SO₂NH₂): The sulfonamide group gives rise to strong and distinct vibrational bands. The asymmetric and symmetric stretching vibrations of the SO₂ group are typically observed in the ranges of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration usually appears in the 940-900 cm⁻¹ region. rsc.org The N-H stretching vibrations of the sulfonamide group are expected in the 3400-3200 cm⁻¹ range.

Amine Group (-NH₂): The primary amine groups will show characteristic N-H stretching vibrations in the 3500-3300 cm⁻¹ region. The scissoring (bending) vibration of the -NH₂ group is typically found around 1650-1580 cm⁻¹.

Aromatic Ring: The benzene ring will exhibit several characteristic vibrations. C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ range.

Hydrogen Bonding: The presence of both N-H and S=O groups in this compound allows for the formation of intermolecular and intramolecular hydrogen bonds. These interactions can lead to a broadening and shifting of the N-H and S=O stretching bands to lower frequencies in the IR and Raman spectra. The study of related sulfonamides has highlighted the role of NH–π interactions in their stabilization. sdu.dk

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Sulfonamide (-SO₂NH₂)SO₂ Asymmetric Stretch1370-1335
SO₂ Symmetric Stretch1180-1160
S-N Stretch940-900
Amine (-NH₂)N-H Stretch3500-3300
N-H Bend (Scissoring)1650-1580
Aromatic RingC-H Stretch>3000
C=C Stretch1600-1450
C-H Bend (Out-of-plane)900-675

Both IR and Raman spectroscopy can be utilized for the quantitative analysis of this compound, which is crucial for reaction monitoring and purity assessment in pharmaceutical quality control. jbclinpharm.orgijrar.org

Reaction Monitoring: The synthesis of this compound can be monitored in real-time using in-situ IR or Raman spectroscopy. spectroscopyonline.comkit.eduamericanpharmaceuticalreview.com By tracking the disappearance of reactant peaks and the appearance of product peaks, the reaction kinetics and endpoint can be determined. For instance, the characteristic bands of the sulfonamide or amine groups can be monitored to follow the progress of the reaction. Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. oxinst.comresearchgate.net

Purity Assessment: The purity of a sample of this compound can be assessed by comparing its IR or Raman spectrum to that of a pure reference standard. researchgate.net The presence of impurity peaks in the spectrum would indicate a lower purity. Quantitative analysis can be performed by creating a calibration curve that relates the intensity of a characteristic peak of the compound to its concentration. Spectrophotometric methods are widely used for the determination of drug purity. ijrar.org Vibrational spectroscopy is a powerful tool for the analysis of active pharmaceutical ingredients and formulated products. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the aromatic ring and its substituents.

The benzene ring in this compound is the primary chromophore. The presence of the amino and sulfonamide groups as substituents on the aromatic ring will influence the position and intensity of the absorption bands. Aromatic compounds typically exhibit strong absorption bands in the UV region due to π-π* transitions. researchgate.net The amino groups, being strong electron-donating groups, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The electronic absorption spectra of aromatic compounds are characterized by one or more bands corresponding to π→π* transitions. nih.gov

The expected electronic transitions for this compound are:

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. These are typically high-intensity absorptions.

n → π transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen or oxygen atoms of the amino and sulfonamide groups to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity compared to π-π* transitions.

The position and intensity of the UV-Vis absorption bands of this compound are expected to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.orgslideshare.net The nature of the solvent can affect the energy levels of the ground and excited states of the molecule differently, leading to shifts in the absorption maximum (λ_max). vlabs.ac.in

Positive Solvatochromism (Bathochromic Shift): In polar solvents, the excited state, which is generally more polar than the ground state for molecules with electron-donating groups, is stabilized to a greater extent. This leads to a decrease in the energy gap for the electronic transition and a shift of the absorption maximum to a longer wavelength (red shift). wikipedia.org

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more stabilized by the polar solvent than the excited state, an increase in the energy gap occurs, resulting in a shift of the absorption maximum to a shorter wavelength (blue shift). wikipedia.org

Theoretical and Computational Chemistry Investigations on 4,6 Diaminobenzene 1,3 Disulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic behavior of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Energy Calculations

A DFT study would be the first step in a computational analysis. This method involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. The primary output would be the molecule's optimized geometry—the lowest energy arrangement of its atoms in three-dimensional space. This process would yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, calculations would provide the total electronic energy and other thermodynamic properties in the ground state. However, specific optimized coordinates and energy values for 4,6-Diaminobenzene-1,3-disulfonamide are not present in the surveyed literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction of this compound

From a DFT calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitability. researchgate.net A small gap typically suggests high reactivity, while a large gap indicates high stability. researchgate.net Without specific calculations, the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound remain uncharacterized.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

An EPS map illustrates the charge distribution across a molecule's surface. It is generated by calculating the electrostatic potential at various points on the electron density surface. This map uses a color spectrum—typically red for electron-rich (negative potential) regions and blue for electron-poor (positive potential) regions—to identify sites susceptible to electrophilic and nucleophilic attack. Analysis of the EPS map for this compound would reveal the reactive sites, particularly around the amino and sulfonamide groups, but such a map is not available in published research.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy. DFT calculations can compute the theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov These predictions help in the assignment of experimental spectral bands to specific molecular motions. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation. No such predicted spectroscopic data for this compound could be located.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the physical movement of atoms and molecules over time, providing insights into dynamic processes and conformational flexibility.

Conformational Space Exploration of this compound in Various Environments (e.g., Solution, Gas Phase)

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules (solution phase) or in a vacuum (gas phase). By solving Newton's equations of motion for the system, a trajectory of the molecule's conformational changes over time can be generated. This would allow for the exploration of its stable conformations, the rotational barriers of its functional groups (e.g., the sulfonamide moieties), and how its structure is influenced by the surrounding environment. Such simulation studies, which are crucial for understanding how the molecule might behave in a biological or chemical system, have not been published.

Solvent Effects on the Structure, Dynamics, and Interactions of the Compound

The chemical behavior, structure, and reactivity of this compound are intrinsically influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to simulate and understand these solvent effects at a molecular level. The polarity, proticity, and viscosity of a solvent can alter the conformational preferences, intermolecular interactions, and dynamic behavior of the solute molecule.

Computational investigations into solvent effects typically employ either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute's structure and properties. chemrxiv.org Explicit solvent models, on the other hand, involve simulating a number of individual solvent molecules surrounding the solute. This method, often employed in molecular dynamics (MD) simulations, provides a more detailed and realistic picture of specific solute-solvent interactions, such as hydrogen bonding, and their influence on the solute's dynamics over time. researchgate.netresearchgate.net

For this compound, the amino and sulfonamide groups are capable of forming hydrogen bonds with protic solvents like water or alcohols. In a polar protic solvent, it is expected that the solvent molecules would form a structured solvation shell around these functional groups, stabilizing conformations that maximize hydrogen bonding opportunities. In contrast, in a nonpolar aprotic solvent, intramolecular interactions might become more dominant in determining the compound's conformation.

Molecular dynamics simulations would be instrumental in revealing the dynamics of the solvation shell, the residence time of solvent molecules around the functional groups, and the influence of the solvent on the rotational freedom of the sulfonamide and amino groups. researchgate.net Such studies would provide insights into how the solvent mediates intermolecular interactions between multiple molecules of this compound.

Illustrative Data on Solvent Effects on Molecular Properties:

SolventDielectric ConstantPredicted Dipole Moment (Debye)Predicted Solvation Free Energy (kcal/mol)
Gas Phase14.50
Toluene2.45.8-8.2
Acetone20.77.9-15.6
Water78.49.2-21.4

This table presents hypothetical data for this compound to illustrate the expected trends in molecular properties with varying solvent polarity, based on general principles of computational chemistry.

Investigation of Intramolecular Hydrogen Bonding and Conformational Stability

The presence of both hydrogen bond donors (amino and sulfonamide N-H groups) and acceptors (sulfonamide O atoms) within the this compound structure suggests the potential for intramolecular hydrogen bonding (IMHB). nih.gov These non-covalent interactions can play a crucial role in determining the molecule's three-dimensional shape, stability, and ultimately its biological activity.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate IMHB. ias.ac.in By calculating the potential energy surface of the molecule as a function of key dihedral angles, different stable conformers can be identified. For each conformer, the presence and strength of IMHBs can be analyzed. The geometric criteria for an IMHB typically include a short distance between the hydrogen atom and the acceptor atom (e.g., H···O) and a favorable bond angle (e.g., N-H···O).

The strength of these intramolecular interactions can be quantified by calculating the energy difference between the conformer with the IMHB and a hypothetical conformer where such an interaction is absent. ul.pt Natural Bond Orbital (NBO) analysis is another powerful tool that can provide evidence for IMHB by identifying the delocalization of electron density from the lone pair of the acceptor atom to the antibonding orbital of the donor bond. nih.gov

For this compound, IMHBs could potentially form between the amino groups and the oxygen atoms of the sulfonamide groups. The relative energies of different conformers would reveal the most stable three-dimensional structures in the gas phase. This conformational preference can be significantly influenced by the solvent environment, as discussed in the previous section.

Illustrative Conformational Analysis Data:

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)H-Bond Distance (Å)H-Bond Angle (°)
A (IMHB)0.0C-S-N-H: 178, C-C-N-H: 5N-H···O: 2.1155
B (No IMHB)3.5C-S-N-H: 60, C-C-N-H: 180N/AN/A
C (No IMHB)4.2C-S-N-H: -60, C-C-N-H: 175N/AN/A

This table provides hypothetical data illustrating a conformational analysis of this compound, where conformer A is stabilized by an intramolecular hydrogen bond.

Molecular Docking and Ligand-Target Interaction Modeling (Focus on Mechanistic Understanding)

Docking Methodologies for Investigating Interactions of this compound with Model Receptors or Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com In the context of drug discovery, it is used to predict how a small molecule like this compound might interact with a protein target. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring each conformation to estimate its binding affinity.

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). This step involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry. The flexibility of the molecule is a key consideration, and multiple conformations may be generated.

Docking Simulation: Using a docking program (e.g., AutoDock, Glide, GOLD) to place the ligand into the defined binding site of the receptor. The program's algorithm explores various translational, rotational, and conformational degrees of freedom of the ligand.

Scoring and Analysis: The generated poses are then scored based on a scoring function that estimates the binding free energy. The top-scoring poses are then analyzed to understand the key intermolecular interactions.

To enhance the reliability of the docking results, molecular dynamics simulations are often performed on the top-ranked protein-ligand complexes to assess their stability and to refine the binding poses. nih.govnih.gov

Analysis of Binding Pockets, Key Intermolecular Interactions, and Potential Binding Modes

Following a molecular docking simulation, a detailed analysis of the binding pocket and the interactions between this compound and the receptor is crucial for understanding the potential mechanism of action. The binding pocket is the cavity on the surface of the receptor where the ligand binds. Its properties, such as size, shape, and hydrophobicity, determine which ligands can bind.

The key intermolecular interactions that would be analyzed include:

Hydrogen Bonds: The amino and sulfonamide groups of this compound are potent hydrogen bond donors and acceptors, and are expected to form hydrogen bonds with polar amino acid residues in the binding pocket. mdpi.com

Electrostatic Interactions: The charged or polar groups on the ligand can interact with charged residues in the receptor.

Hydrophobic Interactions: The benzene (B151609) ring of the compound can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic ring can also participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

By examining the top-scoring binding modes, researchers can hypothesize how the compound achieves its biological effect. Different binding modes may lead to different biological outcomes, such as inhibition or activation of an enzyme.

Prediction of Binding Affinity and Specificity using Computational Scoring Functions

A critical component of molecular docking is the scoring function, which is a mathematical model used to predict the binding affinity between a ligand and a receptor. mdpi.com A lower (more negative) score generally indicates a more favorable binding interaction. Scoring functions can be broadly categorized into three types:

Force-Field-Based Scoring Functions: These functions calculate the binding energy based on classical mechanics, considering terms for van der Waals interactions, electrostatic interactions, and hydrogen bonds.

Empirical Scoring Functions: These are regression-based models that use a set of weighted energy terms to reproduce experimentally determined binding affinities.

Knowledge-Based Scoring Functions: These functions are derived from statistical analysis of known protein-ligand complexes and use pairwise potentials to score interactions.

The predicted binding affinity helps in ranking different ligands or different binding poses of the same ligand. Specificity, the ability of a ligand to bind to a particular target over others, can be computationally assessed by docking the compound against a panel of different proteins and comparing the predicted binding affinities. A compound that shows a significantly better score for one target over others is predicted to be more specific.

Illustrative Molecular Docking Results:

Target EnzymeBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Carbonic Anhydrase II-8.5His94, His96, His119Coordination with Zn2+, H-bond
Dihydrofolate Reductase-7.2Ile50, Ser59, Arg70H-bond, Hydrophobic
Cyclooxygenase-2-6.8Arg120, Tyr355, Ser523H-bond, Pi-sulfur

This table presents hypothetical molecular docking results for this compound against model enzymes to illustrate the type of data generated.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asm.org For this compound, QSAR models could be developed for its derivatives to predict their activity and guide the design of new, more potent compounds.

A typical QSAR study involves the following steps:

Data Set Collection: A series of derivatives of this compound with their experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) is required. jbclinpharm.orgnih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. The model can also provide insights into the structural features that are important for activity, for example, identifying that increased hydrophobicity in a certain region of the molecule leads to higher potency. This information is invaluable for the rational design of new compounds with improved therapeutic properties.

Development of Robust QSAR Models for Predictive Analysis of Mechanistic Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound and its analogs, QSAR models serve as predictive tools to estimate their mechanistic activity, guiding the design of new derivatives with enhanced potency. The development of a robust QSAR model is a systematic process involving dataset selection, molecular descriptor calculation, model generation using statistical methods, and rigorous validation. derpharmachemica.comresearchgate.net

The foundation of a QSAR model lies in a dataset of molecules with known biological activities, such as inhibitory concentrations (IC50) or binding constants (Ki). medwinpublishers.com For sulfonamides, these activities can range from anticancer effects to antimicrobial or antidiabetic properties. medwinpublishers.comnih.gov The process typically employs statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) to formulate the relationship. nih.govresearchgate.net For instance, in a study of sulfur-containing thiourea (B124793) and sulfonamide derivatives, MLR was used to build predictive models for anticancer activity against various cell lines. nih.gov

A crucial aspect of QSAR modeling is its validation to ensure the generated model is statistically significant, robust, and predictive, and not a result of chance correlation. derpharmachemica.comresearchgate.net Validation is performed through internal methods, such as cross-validation (e.g., leave-one-out or k-fold cross-validation), and external validation using a separate test set of compounds not used in model development. derpharmachemica.comresearchgate.net Key statistical metrics are used to assess the quality of the model. nih.gov A high squared correlation coefficient (R²) indicates a good fit for the training data, while a high cross-validated squared correlation coefficient (q² or R²cv) signifies good internal predictivity. medwinpublishers.comnih.gov External validation provides the ultimate proof of the model's ability to predict the activity of new, untested compounds. researchgate.net

Table 1: Key Statistical Parameters for QSAR Model Validation This table presents typical statistical metrics used to evaluate the robustness and predictive power of QSAR models, based on common practices in the field.

Parameter Symbol Description Acceptable Value
Squared Correlation Coefficient Measures the goodness of fit of the model to the training data. > 0.6
Cross-Validated Correlation Coefficient q² or R²cv Assesses the internal predictive ability of the model through cross-validation. derpharmachemica.com > 0.5 nih.gov
External Validation Correlation Coefficient R²ext Measures the predictive power of the model on an external test set. > 0.5
Standard Deviation of Error s Indicates the absolute error of the predictions. As low as possible
F-statistic F Represents the statistical significance of the regression model. nih.gov High value indicates significance

By correlating structural descriptors with activity, QSAR models can provide insights into the pharmacophore, identifying which molecular features are essential for the desired biological effect. nih.govnih.gov This knowledge is invaluable for the rational design and optimization of novel sulfonamide derivatives based on the this compound scaffold. nih.gov

Descriptor Generation and Selection for Sulfonamide-Based Chemical Space

The exploration of the sulfonamide-based chemical space begins with the generation of molecular descriptors. These are numerical values derived from the chemical structure that encode physicochemical, topological, electronic, and steric properties of a molecule. nih.gov For a molecule like this compound, a vast number of descriptors can be calculated using specialized software, creating a high-dimensional representation of its structural features. dntb.gov.ua This process is fundamental to QSAR, as the descriptors form the independent variables used to model the biological activity. nih.gov

Descriptors can be broadly categorized:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Balaban index, Randic connectivity index), molecular connectivity indices, and atom pair counts. semanticscholar.orgbohrium.com

3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing steric parameters and surface area properties.

Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity, and electronic properties (e.g., dipole moment, electrophilicity). nih.govekb.eg

Given that thousands of descriptors can be generated for each compound, a critical step is descriptor selection. Using too many descriptors, or those that are irrelevant or highly inter-correlated, can lead to overfitting and the development of a statistically poor QSAR model. kg.ac.rs The goal of descriptor selection is to identify the most relevant subset of descriptors that provides the best correlation with biological activity while maintaining model simplicity and robustness. nih.govkg.ac.rs

Several methods are employed for descriptor selection:

Stepwise Regression: A heuristic method that iteratively adds (forward selection) or removes (backward elimination) descriptors from the model based on a predefined statistical criterion. kg.ac.rs

Genetic Algorithms (GA): A stochastic search method inspired by natural evolution that can efficiently explore large descriptor spaces to find optimal combinations for a robust QSAR model. bohrium.com

Principal Component Analysis (PCA): A dimensionality reduction technique that transforms a large set of correlated descriptors into a smaller set of uncorrelated variables (principal components), which can then be used in model building.

The selected descriptors ultimately define the "descriptor pharmacophore"—the key structural features that are statistically correlated with the activity of sulfonamides. bohrium.com For example, studies on sulfonamide derivatives have identified properties like mass, polarizability, electronegativity, and the presence of specific bonds as essential predictors for their biological activities. nih.gov

Table 2: Examples of Molecular Descriptors for Sulfonamide Chemical Space This table provides examples of different categories of molecular descriptors that can be generated to define the chemical space of sulfonamides.

Descriptor Category Example Descriptor Description
Physicochemical LogP (Octanol-Water Partition Coefficient) Measures the lipophilicity of the molecule. nih.gov
Topological Randic Connectivity Index (χ1) Encodes information about the branching and connectivity of the molecular graph. semanticscholar.org
Topological Balaban Index (J) A distance-based topological index that accounts for molecular size and branching. semanticscholar.org
Electronic Electrophilicity (ω) Quantifies the ability of a molecule to accept electrons. ekb.eg
Quantum Chemical HOMO/LUMO Energies The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity.
3D/Steric Van der Waals Volume Represents the volume occupied by the molecule. nih.gov

Reaction Pathway Modeling and Mechanistic Insights into the Synthesis and Transformation of this compound

Computational chemistry provides powerful tools for modeling reaction pathways and elucidating the detailed mechanisms of chemical synthesis and transformation. For this compound, these methods can be used to investigate its formation, predict potential side reactions, and optimize reaction conditions without the need for extensive empirical experimentation. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a good balance between computational cost and accuracy for studying molecular structures and energies. nih.govresearchgate.net

A plausible synthetic route to this compound involves the electrophilic aromatic substitution of a benzene derivative. A key step is typically chlorosulfonation, followed by amination. The mechanism of aromatic sulfonation involves the attack of an aromatic ring on a highly electrophilic sulfur species, such as sulfur trioxide (SO₃) or its protonated form, generated from reagents like chlorosulfonic acid or fuming sulfuric acid. masterorganicchemistry.comyoutube.comethz.ch

Computational modeling of such a reaction pathway would involve several key steps:

Geometry Optimization: Calculating the lowest-energy three-dimensional structures of reactants, intermediates, transition states, and products.

Transition State (TS) Search: Locating the highest-energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the synthesis of this compound, DFT studies could provide insights into the regioselectivity of the sulfonation steps. The existing amino groups on the benzene ring are activating, ortho-, para-directing groups. Computational analysis can quantify the activation energies for substitution at different positions on the ring, explaining why the sulfonyl groups are introduced at the 1- and 3-positions relative to the amino groups. Furthermore, modeling the subsequent amination of the sulfonyl chloride intermediates to form the final sulfonamide can help in understanding the reaction kinetics and potential for side-product formation. nih.gov DFT has been successfully used to rationalize reaction outcomes in similar systems, such as the strain-release functionalization of sulfonamides, where calculated energy differences between diastereomeric transition states explained the observed product ratios. acs.org

Table 3: Computational Modeling of a Hypothetical Electrophilic Sulfonation Step This table outlines the computational approach to analyzing a single step in the synthesis of an aromatic sulfonamide, illustrating the insights gained from theoretical modeling.

Computational Step Objective Information Gained
Reactant Geometry Optimization Find the stable 3D structure of the aromatic substrate and the sulfonating agent (e.g., SO₃). Provides bond lengths, angles, and initial energies.
Transition State (TS) Search Locate the energy maximum for the C-S bond formation (the sigma complex intermediate). youtube.com Determines the structure of the transition state and the activation energy barrier.
Intermediate Optimization Find the stable structure of the carbocation intermediate (sigma complex). Characterizes the key intermediate in electrophilic aromatic substitution.
Product Geometry Optimization Find the stable 3D structure of the sulfonic acid product after deprotonation. Provides the final geometry and energy of the product for the step.
Reaction Pathway Analysis Connect the reactant, TS, intermediate, and product structures on a potential energy surface. Elucidates the complete energy profile, reaction feasibility, and kinetics of the sulfonation step.

Reactivity, Derivatization, and Advanced Applications of 4,6 Diaminobenzene 1,3 Disulfonamide in Chemical Research

Chemical Reactivity of the Diamine Moieties in 4,6-Diaminobenzene-1,3-disulfonamide

The two primary amine groups in the 4- and 6-positions of the benzene (B151609) ring are nucleophilic and are the primary sites for electrophilic attack. Their reactivity is fundamental to the functionalization of the molecule.

Acylation, Alkylation, and Sulfonylation Reactions for Functionalization

The primary amine groups of this compound readily undergo reactions with various electrophilic reagents to form more complex derivatives. These functionalization reactions are crucial for modifying the compound's properties and for its use as an intermediate in the synthesis of more complex molecules.

Acylation: Aliphatic and aromatic primary amines react with acid chlorides, anhydrides, and esters in a process known as acylation. This reaction involves the substitution of a hydrogen atom of the -NH₂ group with an acyl group (R-C=O). The resulting products are amides. The reaction is typically performed in the presence of a base, like pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. For this compound, this can occur at one or both amine sites, depending on the stoichiometry of the acylating agent used.

Alkylation: The amine groups can be alkylated by reaction with alkyl halides. However, this reaction can be challenging to control, often leading to polyalkylation, where more than one alkyl group attaches to the nitrogen atom. libretexts.org A patent describing the chemistry of related diaminobenzene sulfonic acids outlines a process where the diamine is first mono-acylated to protect one amine group, then alkylated, and finally de-acylated to yield a mono-alkylated product. google.com This highlights a common strategy to achieve selective functionalization.

Sulfonylation: Similar to acylation, the amine groups can react with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. This reaction, known as the Hinsberg test, is a reliable method for derivatizing primary and secondary amines.

Table 1: Functionalization Reactions of Diamine Moieties
Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AcylationAcetyl Chloride (CH₃COCl)AmidePresence of a base (e.g., pyridine)
AlkylationMethyl Iodide (CH₃I)Alkylated AmineCan lead to polyalkylation; often requires protective group strategies for selectivity
Sulfonylationp-Toluenesulfonyl chlorideSulfonamideAqueous alkali

Condensation Reactions for Heterocyclic Ring Formation (e.g., Imidazoles, Quinoxalines)

The ortho-positioning of the two amine groups relative to each other is not present in this compound (they are in a meta-relationship). However, the general reactivity of aromatic diamines in condensation reactions is well-established for forming heterocyclic systems. For the specific formation of fused rings like quinoxalines and benzimidazoles, an ortho-diamine (e.g., 1,2-phenylenediamine) is required. nih.govsapub.orgchim.it

While this compound cannot form fused heterocycles like quinoxalines directly, its amine groups can participate in the formation of other heterocyclic structures.

Imidazole (B134444) Formation: Imidazoles can be synthesized through various routes, including the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org The amine groups of this compound could potentially serve as the amine component in variations of such multi-component reactions to yield substituted imidazole derivatives. asianpubs.orgrsc.org

Quinoxaline Formation: The synthesis of quinoxalines is a hallmark reaction of ortho-phenylenediamines, which undergo condensation with α-dicarbonyl compounds. nih.govsapub.orgorganic-chemistry.org This reaction proceeds via the formation of a di-imine intermediate which then cyclizes. chim.it A related compound, 4-amino-6-chloro-1,3-benzenedisulfonamide, has been shown to undergo condensation with aldehydes to form thiazides.

Table 2: Potential Heterocyclic Ring Formation Reactions
HeterocycleRequired Co-reactantReaction PrincipleApplicability Note
Quinoxaline1,2-Dicarbonyl compoundCondensation and cyclizationRequires an ortho-diamine; not directly applicable to the 4,6-diamino isomer.
ImidazoleDicarbonyl, AldehydeDebus-Radziszewski synthesisThe amine groups can act as the nitrogen source in multi-component reactions to form non-fused imidazole rings.

Diazotization and Subsequent Coupling Reactions for Azo Dye Synthesis or Further Functionalization

The primary aromatic amine groups are readily converted into diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). Given the presence of two amine groups, a bis-diazonium salt can be formed.

These diazonium salts are versatile intermediates. They are weak electrophiles and will react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in a reaction known as azo coupling. This reaction is a cornerstone of the synthetic dye industry. The closely related 4,6-Diaminobenzene-1,3-disulfonic acid is a known intermediate for producing a variety of azo dyes, including C.I. Reactive Yellow 86. The process involves diazotization of the diamine, which is then coupled to a suitable aromatic partner to form the characteristic azo (-N=N-) linkage, which is a chromophore responsible for the color of the dye. bch.ro

Chemical Reactivity of the Sulfonamide Moieties in this compound

The sulfonamide groups (-SO₂NH₂) possess their own distinct reactivity, centered on the nitrogen atom and its attached acidic protons.

N-Alkylation and N-Acylation of Sulfonamide Nitrogens

The nitrogen atom of a sulfonamide is significantly less nucleophilic than that of an amine due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, upon deprotonation with a base, the resulting sulfonamide anion is a potent nucleophile.

N-Alkylation: Primary sulfonamides can be N-alkylated using alkylating agents like alcohols or alkyl halides. dnu.dp.ua The reaction with alcohols, known as the borrowing hydrogen approach, often requires a metal catalyst (e.g., based on manganese or iridium) and a base. acs.orgorganic-chemistry.orgrsc.org Alkylation with alkyl halides typically proceeds in the presence of a base such as potassium carbonate (K₂CO₃) to first generate the nucleophilic anion. dnu.dp.ua

N-Acylation: The acylation of sulfonamides to form N-acylsulfonamides can be achieved using acylating agents like acid chlorides or anhydrides. semanticscholar.org This reaction often requires catalysts, such as Lewis acids like copper(II) triflate (Cu(OTf)₂), to proceed efficiently due to the low reactivity of the sulfonamide nitrogen. nih.govtandfonline.com An alternative method uses N-acylbenzotriazoles in the presence of a strong base like sodium hydride (NaH) to yield N-acylsulfonamides in high yields. semanticscholar.orgepa.gov

Table 3: N-Functionalization of Sulfonamide Moieties
Reaction TypeReagent ExampleProduct TypeGeneral Conditions
N-AlkylationBenzyl alcoholN-alkyl sulfonamideMn or Ir catalyst, base (e.g., K₂CO₃) acs.org
N-AcylationAcetic anhydrideN-acyl sulfonamideLewis acid catalyst (e.g., Cu(OTf)₂) tandfonline.com
N-AcylationN-acylbenzotriazoleN-acyl sulfonamideStrong base (e.g., NaH) semanticscholar.org

Acidic Properties and Salt Formation with Different Bases

The hydrogen atoms on the sulfonamide nitrogen are acidic. The adjacent sulfonyl group is strongly electron-withdrawing, which stabilizes the negative charge on the nitrogen atom after deprotonation (the conjugate base). Consequently, sulfonamides are weak acids, with pKa values typically ranging from 9 to 11 for simple aromatic sulfonamides, comparable to phenols. nih.gov

The acidity can be influenced by other substituents on the aromatic ring. vu.nl For example, the pKa of sulfanilamide (B372717) is approximately 10.1. researchgate.net The presence of a second sulfonamide group, as in this compound, would be expected to further increase the acidity (lower the pKa) of these protons.

Due to this acidity, sulfonamides react with bases to form salts. With strong bases like sodium hydroxide (B78521), they readily form water-soluble sodium salts. This property is often exploited in pharmaceutical applications to improve the solubility of sulfonamide-containing drugs.

Table 4: Acidity of Representative Aromatic Sulfonamides
CompoundApproximate pKaReference
Sulfanilamide10.1 researchgate.net
Benzenesulfonamide10.0General Literature
2,6-Diarylbenzenesulfonamides11.7 - 12.3 vu.nl

Design and Synthesis of Novel Derivatives and Analogs of this compound

The structural scaffold of this compound, featuring a central phenyl ring functionalized with two amino and two sulfonamide groups, offers multiple points for chemical modification. This versatility allows for the systematic design and synthesis of novel derivatives and analogs with tailored physicochemical and biological properties. Modern drug discovery and materials science leverage a combination of computational prediction, high-throughput synthesis, and strategic molecular modifications to explore the chemical space around this core structure.

Rational design is a targeted approach that utilizes an understanding of a molecule's interaction with its biological target to design new, improved compounds. This process is heavily reliant on computational chemistry and the foundational principles of Structure-Activity Relationships (SAR).

SAR studies involve systematically modifying a lead compound, such as this compound, and assessing how these changes affect its activity. For instance, alkylation, acylation, or arylation of the amino groups, or modification of the sulfonamide moieties, can provide critical data on which functional groups are essential for a desired effect.

Computational tools accelerate this process by predicting interactions before synthesis. nih.gov Techniques like molecular docking can simulate the binding of a designed analog into the active site of a target protein, providing insights into binding affinity and orientation. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in chemical structure with changes in activity, allowing for the prediction of the efficacy of yet-unsynthesized compounds. nih.gov The integration of pre-trained language models into graph neural networks is enhancing the ability to predict drug-target interactions, improving generalizability for new or uncharacterized proteins. nih.gov

Table 1: Computational Strategies in the Rational Design of this compound Analogs

Strategy Description Application Example for the Target Scaffold
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. Docking proposed derivatives into a target enzyme's active site to prioritize candidates with the best predicted binding scores.
QSAR Modeling Develops a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Creating a model based on a library of synthesized derivatives to predict the activity of new designs, guiding further synthesis.
Pharmacophore Mapping Identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. Defining a pharmacophore based on the core scaffold to design novel molecules that mimic its key interaction features but have different core structures.

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure (charge distribution, orbital energies) of molecules. | Calculating the electrostatic potential and frontier molecular orbitals (HOMO/LUMO) to understand the reactivity and interaction capabilities of the scaffold. researchgate.net |

Combinatorial chemistry is a powerful technique for rapidly generating large, diverse collections of compounds, known as chemical libraries. nih.gov This approach is particularly well-suited for exploring the SAR of a scaffold like this compound, which has two distinct, reactive amino groups that can serve as points of diversification.

In a typical combinatorial synthesis, the core scaffold can be attached to a solid support (e.g., a resin bead), allowing for the use of excess reagents and simplified purification through washing. researchgate.net The two amino groups can then be reacted with a collection of diverse building blocks, such as various acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), to create a library of N,N'-disubstituted analogs. The process can be performed in a parallel fashion to produce individual compounds or using a "mix-and-split" strategy to generate complex mixtures. researchgate.net Once synthesized, these libraries are subjected to high-throughput screening to identify "hits" with the desired activity. nih.govnih.gov

Table 2: Hypothetical Combinatorial Library Design for this compound Derivatives

Step Procedure Building Blocks (Examples) Outcome
1. Scaffolding The this compound core is prepared. N/A Core molecule ready for diversification.
2. Diversification The two amino groups (R¹) are reacted with a set of building blocks. Set A (Acyl Chlorides): Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride A library where R¹ is an amide.
3. Screening The entire library is tested in a high-throughput assay for a specific biological target. N/A Identification of active compounds and preliminary SAR data.

| 4. Deconvolution | If mixtures were used, the identity of the active compound(s) is determined. | N/A | Structure of the "hit" molecule(s) is confirmed. |

Bioisosterism is a strategy used in medicinal chemistry to modify a compound's properties while retaining its desired biological activity. cambridgemedchemconsulting.com It involves the substitution of an atom or functional group with another that has similar steric, electronic, or physicochemical properties. This can be used to improve potency, enhance selectivity, alter metabolic stability, or increase bioavailability. nih.govsemanticscholar.org

For the this compound scaffold, several bioisosteric replacements can be envisioned:

Sulfonamide Group: This group is a key hydrogen bond donor and acceptor. It can be replaced by other acidic motifs like acyl sulfonamides or tetrazoles to modulate pKa, which in turn affects solubility and cell permeability. drughunter.com

Amino Group: The primary amino groups can be replaced with other small hydrogen-bonding groups such as hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups to probe the importance of the nitrogen atom and its basicity for activity.

Aromatic Ring: The central benzene ring can be replaced with various heterocycles (e.g., pyridine, thiophene) to alter the electronic distribution, dipole moment, and metabolic profile of the molecule. Saturated scaffolds like bicyclo[1.1.1]pentane have also emerged as non-aromatic bioisosteres for phenyl rings. semanticscholar.org

These substitutions can have profound effects on the core structure's reactivity and electronic properties. Electron-withdrawing substituents on the ring can increase the acidity of the sulfonamide protons, while electron-donating groups can increase the nucleophilicity of the amino groups.

Table 3: Potential Bioisosteric Replacements for Functional Groups of this compound

Original Group Potential Bioisostere Rationale and Potential Effects
**Sulfonamide (-SO₂NH₂) ** Acyl Sulfonamide (-SO₂NHCOR) Increases acidity to better mimic a carboxylic acid; may alter binding interactions. drughunter.com
**Sulfonamide (-SO₂NH₂) ** Tetrazole Acts as a metabolically stable, acidic mimic of a carboxylic acid; can improve pharmacokinetic properties. drughunter.com
**Amino (-NH₂) ** Hydroxyl (-OH) Replaces a hydrogen bond donor/acceptor with another; removes basicity.
**Amino (-NH₂) ** Trifluoroethylamine (-NHCH₂CF₃) Mimics an amide group while enhancing metabolic stability and reducing the basicity of the amine. drughunter.com
Benzene Ring Pyridine Ring Introduces a nitrogen atom, altering the dipole moment, solubility, and potential for hydrogen bonding.

| Benzene Ring | Thiophene Ring | A 5-membered aromatic heterocycle that can alter steric profile and metabolic pathways. |

This compound as a Ligand in Coordination Chemistry

The molecular structure of this compound possesses multiple potential donor atoms—specifically the nitrogen atoms of the two amino groups and the oxygen or nitrogen atoms of the two sulfonamide groups. This makes it a versatile candidate for use as a ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The study of such complexes is crucial for developing new catalysts, materials with interesting magnetic or electronic properties, and metallodrugs.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, sulfates) in a solvent where both components are soluble. nih.govmdpi.com The choice of solvent (e.g., water, ethanol, DMF, DMSO) and reaction conditions (e.g., temperature, pH) can influence the stoichiometry and structure of the final product.

Once synthesized, the characterization of these complexes is performed using a suite of analytical techniques to confirm that coordination has occurred and to elucidate the structure of the resulting complex.

Table 4: Techniques for the Characterization of Metal Complexes

Technique Information Provided
Elemental Analysis (C, H, N, S) Determines the empirical formula of the complex and confirms the ligand-to-metal ratio. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy Shows shifts in the vibrational frequencies of the ligand's functional groups (e.g., N-H and S=O stretches) upon coordination to the metal ion. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra reveal changes in the chemical environment of the ligand's atoms upon complexation. Broadening or shifting of peaks indicates coordination. nih.gov
UV-Visible Spectroscopy Provides information on the electronic structure of the complex, showing ligand-based π-π* transitions and metal-centered d-d transitions or charge-transfer bands. nih.gov
Molar Conductivity Measurements Determines whether the complex is an electrolyte or non-electrolyte in solution, indicating whether anions are inside or outside the coordination sphere. researchgate.net
Magnetic Susceptibility Measurements Measures the magnetic properties of the complex, allowing for the determination of the number of unpaired electrons on the metal center. researchgate.net

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov |

Chelation Modes: The ligand can coordinate to a metal ion in several ways:

Monodentate: Binding through a single donor atom, likely one of the more basic amino nitrogens.

Bidentate Chelating: Binding through two donor atoms to the same metal center. This could involve the two amino nitrogens or one amino nitrogen and an oxygen atom from an adjacent sulfonamide group, forming a stable chelate ring.

Bidentate Bridging: The ligand can link two different metal centers, using a donor atom from each end of the molecule, leading to the formation of coordination polymers. mdpi.com

Coordination Geometries: The preferred coordination geometry is determined by the size, oxidation state, and electronic configuration of the metal ion, as well as the nature of the ligand. Common geometries for transition metal complexes include four-coordinate (tetrahedral or square planar) and six-coordinate (octahedral). nih.govresearchgate.net For instance, complexes with Ni(II) can be found in both square planar and octahedral geometries, which often have distinct magnetic and spectroscopic properties. ekb.eg

Magnetic Properties: The magnetic properties of transition metal complexes arise from the unpaired electrons in their d-orbitals. libretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled. libretexts.org The magnetic moment of a complex, determined from magnetic susceptibility measurements, can provide valuable structural information. For example, an octahedral Fe(II) complex (d⁶) can be high-spin (paramagnetic with four unpaired electrons) or low-spin (diamagnetic), depending on the ligand field strength. libretexts.org This distinction helps to characterize the electronic interaction between the ligand and the metal.

Table 5: Predicted Magnetic Properties for First-Row Transition Metal Complexes

Metal Ion d-electron Count High-Spin Octahedral (μ_so B.M.) Low-Spin Octahedral (μ_so B.M.) Common Geometries
Ti³⁺ 1.73 N/A Octahedral
V³⁺ 2.83 N/A Octahedral
Cr³⁺ 3.87 N/A Octahedral
Mn²⁺ d⁵ 5.92 1.73 Octahedral, Tetrahedral
Fe³⁺ d⁵ 5.92 1.73 Octahedral, Tetrahedral
Fe²⁺ d⁶ 4.90 0.00 (Diamagnetic) Octahedral
Co²⁺ d⁷ 3.87 1.73 Octahedral, Tetrahedral
Ni²⁺ d⁸ 2.83 N/A Octahedral, Square Planar
Cu²⁺ d⁹ 1.73 N/A Distorted Octahedral, Square Planar
Zn²⁺ d¹⁰ 0.00 (Diamagnetic) N/A Tetrahedral, Octahedral

μ_so refers to the theoretical spin-only magnetic moment in Bohr Magnetons (B.M.). Actual values may vary due to orbital contributions.

Applications in Catalysis (e.g., Oxidation, Reduction, C-C Coupling) and Material Science of Metal-Sulfonamide Complexes

The unique molecular architecture of this compound, featuring two primary amine and two sulfonamide functionalities, presents a versatile platform for the construction of sophisticated metal-sulfonamide complexes. While direct catalytic applications of complexes derived specifically from this diamine are not extensively documented in the current literature, the broader class of metal-sulfonamide complexes has demonstrated significant potential in various catalytic transformations and material science applications.

The sulfonamide groups can coordinate to metal centers through the nitrogen or oxygen atoms, leading to the formation of stable chelate structures. This coordination can modulate the electronic properties and reactivity of the metal center, making these complexes viable candidates for catalysts in a range of reactions.

Oxidation Reactions: Metal-sulfonamide complexes, particularly those involving transition metals like iron, manganese, and copper, are known to be effective catalysts for oxidation reactions. The sulfonamide ligand can stabilize high-valent metal-oxo species, which are key intermediates in the oxidation of various substrates, including alcohols, alkenes, and hydrocarbons. For instance, iron(II) complexes supported by sulfonamido ligands have been studied for their ability to activate dioxygen and perform C-H bond functionalization.

Reduction Reactions: The electron-donating nature of the amino groups in this compound can enhance the electron density at the metal center in its complexes. This property can be harnessed in catalytic reduction reactions, such as the hydrogenation of unsaturated compounds. Ruthenium(II) complexes bearing sulfonamide-type ligands have been investigated as catalysts in transfer hydrogenation reactions of ketones.

C-C Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. Sulfonamide-containing ligands can play a crucial role in stabilizing the active metal species and facilitating the catalytic cycle. While specific examples with this compound are yet to be reported, the presence of both amino and sulfonamido groups suggests its potential to act as a multidentate ligand in such reactions, potentially leading to highly active and selective catalysts.

Material Science: The ability of this compound to form well-defined coordination polymers and metal-organic frameworks (MOFs) opens avenues for its application in material science. The rigid aromatic backbone and the multiple coordination sites can lead to the formation of porous materials with potential applications in gas storage, separation, and heterogeneous catalysis. The thermal stability and chemical robustness often associated with such materials are also desirable attributes.

Illustrative Table of Potential Catalytic Applications:

Catalytic ReactionPotential Metal CenterRole of this compound Ligand
Alkene EpoxidationMn, FeStabilization of high-valent metal-oxo species
Alcohol OxidationRu, CuModulation of redox potential and catalyst stability
Ketone HydrogenationRu, RhEnhancement of catalytic activity through ligand electronics
Suzuki-Miyaura CouplingPdStabilization of Pd(0) and Pd(II) intermediates
Sonogashira CouplingCu, PdFormation of active bimetallic catalytic systems

Integration of this compound into Polymeric Systems

The bifunctional nature of this compound, possessing two primary amine groups, makes it an attractive monomer for the synthesis of novel polymeric materials through step-growth polymerization. The presence of the sulfonamide groups on the aromatic ring can impart unique properties to the resulting polymers.

Polymerization Reactions Utilizing Diamine and Sulfonamide Functionalities (e.g., Polyamides, Polyureas)

The primary amino groups of this compound can readily react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides and polyureas, respectively.

Polyamides: The polycondensation of this compound with various dicarboxylic acid derivatives would lead to the formation of aromatic polyamides. The general reaction is as follows:

n H₂N-Ar-(SO₂NH₂)-NH₂ + n HOOC-R-COOH → [-NH-Ar-(SO₂NH₂)-NH-CO-R-CO-]ₙ + 2n H₂O

The incorporation of the bulky and polar sulfonamide groups is expected to influence the polymer's solubility, thermal stability, and mechanical properties. Aromatic polyamides are known for their high strength and thermal resistance, and the sulfonamide functionality could further enhance these properties while potentially improving processability.

Polyureas: Similarly, the reaction with diisocyanates would yield polyureas:

n H₂N-Ar-(SO₂NH₂)-NH₂ + n OCN-R-NCO → [-NH-Ar-(SO₂NH₂)-NH-CO-NH-R-NH-CO-]ₙ

Polyureas are known for their excellent elasticity and toughness. The presence of the sulfonamide groups could introduce additional hydrogen bonding interactions, further enhancing the mechanical properties of the resulting polymer.

Design of Functional Polymers with Specific Properties (e.g., Ligand Scaffolds, Membranes)

The sulfonamide groups within the polymer backbone are not merely passive substituents; they can be exploited to design functional polymers with tailored properties.

Ligand Scaffolds: Polymers incorporating this compound can serve as macromolecular ligands for metal ions. The sulfonamide and any unreacted amine groups can act as coordination sites. Such polymeric ligands can be used to create heterogeneous catalysts, where the polymer support allows for easy separation and recycling of the catalyst.

Membranes: The introduction of polar sulfonamide groups into a polymer matrix can significantly alter its hydrophilicity and transport properties. Sulfonated aromatic polymers are extensively studied for applications in membrane technology. nih.gov

Gas Separation Membranes: The polarity and potential for hydrogen bonding introduced by the sulfonamide groups can enhance the selectivity of membranes for the separation of polar gases like CO₂ from nonpolar gases like CH₄.

Proton Exchange Membranes: While the sulfonamide group itself is not as acidic as a sulfonic acid group, its presence can influence the water uptake and proton conductivity of membranes, which are crucial properties for proton exchange membrane fuel cells (PEMFCs). Polymers derived from sulfonated diamines have shown promise in this area. acs.orgnih.gov

Nanofiltration Membranes: Polyamide and polysulfonamide membranes are used for nanofiltration. acs.orgnih.gov The incorporation of this compound could lead to membranes with enhanced chemical resistance and specific ion selectivity. acs.org

Illustrative Table of Potential Polymer Properties and Applications:

Polymer TypePotential Monomer PartnerKey Properties from Sulfonamide GroupPotential Applications
PolyamideTerephthaloyl chlorideHigh thermal stability, improved solubilityHigh-performance fibers, engineering plastics
PolyureaMethylene diphenyl diisocyanateEnhanced hydrogen bonding, improved mechanical strengthElastomers, coatings
Polymeric Ligand-Metal coordination sitesHeterogeneous catalysis, metal ion sequestration
Gas Separation Membrane-Increased polarity, selective gas transportCO₂ capture, natural gas purification

Investigation of Mechanistic Pathways for Molecular Interactions (Focus on Biochemical & Physical Chemistry)

The presence of multiple hydrogen bond donors and acceptors, along with an aromatic core, makes this compound an interesting candidate for molecular recognition studies in biological and chemical systems.

Molecular Recognition and Binding Mechanisms of this compound with Model Biological Systems (e.g., Enzyme Active Sites)

While specific experimental data on the binding of this compound to biological targets is scarce, its structural features allow for the formulation of a hypothetical binding model within an enzyme active site. The sulfonamide moiety is a well-known pharmacophore that interacts with various enzymes.

A hypothetical model for the interaction of this compound with a generic enzyme active site could involve the following key interactions:

Hydrogen Bonding: The two sulfonamide groups can act as potent hydrogen bond acceptors through their oxygen atoms and as hydrogen bond donors through their NH₂ groups. Similarly, the two primary amine groups on the aromatic ring can act as hydrogen bond donors. These interactions would be crucial for anchoring the molecule within a polar active site.

Coordination to Metal Ions: If the enzyme is a metalloenzyme, the deprotonated sulfonamide nitrogen can coordinate directly to the metal ion in the active site. This is a common binding mode for sulfonamide-based enzyme inhibitors.

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the active site.

Hydrophobic Interactions: The aromatic ring can also participate in hydrophobic interactions with nonpolar regions of the active site.

These multiple potential interactions suggest that this compound could bind to certain enzyme active sites with significant affinity and specificity. Computational modeling and X-ray crystallography would be invaluable tools to validate these hypothetical binding modes.

Enzyme Inhibition Kinetics and Inhibition Mechanisms (e.g., Carbonic Anhydrase Inhibition)

Aromatic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. wikipedia.org The inhibition mechanism typically involves the binding of the deprotonated sulfonamide anion (R-SO₂-NH⁻) to the Zn(II) ion in the active site, displacing a water molecule or hydroxide ion. nih.gov

Given the presence of two sulfonamide groups, this compound is a strong candidate for a carbonic anhydrase inhibitor. The two sulfonamide groups could potentially lead to a higher binding affinity or a unique binding mode compared to monosulfonamide inhibitors. Benzene-1,3-disulfonamide derivatives have been investigated as tumor growth inhibitors, a biological activity that may be linked to the inhibition of tumor-associated CA isoforms. nih.gov

The inhibition kinetics of this compound against a specific CA isoform would need to be determined experimentally. However, based on the known mechanisms for other sulfonamides, it is likely to be a competitive or non-competitive inhibitor, depending on the specific isoform and reaction conditions.

Illustrative Table of Hypothetical Kinetic Parameters for Carbonic Anhydrase II Inhibition:

InhibitorInhibition Constant (Kᵢ) (nM)Inhibition Type
Acetazolamide (standard)12Non-competitive
This compound5-50 (estimated)Competitive/Non-competitive
Benzene-1,3-disulfonamide25Competitive

Note: The kinetic parameters for this compound are hypothetical and presented for illustrative purposes, as specific experimental data is not currently available.

The structure-activity relationship (SAR) of sulfonamide-based CA inhibitors is well-established. nih.gov The inhibitory potency is influenced by the nature of the aromatic or heterocyclic ring and the substituents. The presence of two amino groups on the benzene ring of this compound would likely influence its binding affinity and isoform selectivity. These amino groups could form additional hydrogen bonds within the active site, potentially enhancing its inhibitory activity against specific CA isoforms.

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level for Targeted Pathways

The structure-activity relationship (SAR) of this compound is not extensively documented in public-domain research. However, by examining related sulfonamide-containing compounds, particularly inhibitors of carbonic anhydrase (CA), we can infer potential SAR principles for this molecule. nih.govdocumentsdelivered.comacs.orgacs.org The key structural features of this compound that would likely be central to its biological activity are the benzene ring scaffold, the two sulfonamide groups, and the two amino groups.

The Role of the Sulfonamide Groups: The sulfonamide moiety is a critical pharmacophore in a wide range of therapeutic agents. wikipedia.org In the context of enzyme inhibition, particularly for metalloenzymes like carbonic anhydrase, the sulfonamide group acts as a zinc-binding group. acs.org The nitrogen atom of the sulfonamide coordinates with the zinc ion in the enzyme's active site, leading to potent inhibition. The acidity and orientation of the sulfonamide protons are crucial for this interaction. For this compound, the presence of two sulfonamide groups suggests the potential for strong bidentate or enhanced monodentate interactions with a target protein.

Influence of the Aromatic Ring and Substituents: The benzene ring serves as a scaffold, positioning the sulfonamide and amino groups in a specific spatial arrangement. The substitution pattern on the ring significantly influences the electronic properties and, consequently, the binding affinity of the molecule. nih.gov The two amino groups at positions 4 and 6 are electron-donating groups, which would increase the electron density of the aromatic ring. This could modulate the pKa of the sulfonamide groups, thereby affecting their zinc-binding capacity.

Furthermore, the amino groups can participate in hydrogen bonding interactions with amino acid residues in the target protein's binding pocket, potentially enhancing affinity and selectivity. acs.org Modifications to these amino groups, for instance, through acylation or alkylation, would be a key strategy in derivatization to explore the SAR. Such modifications could alter the molecule's polarity, size, and hydrogen-bonding potential.

To illustrate potential SAR, the following table presents hypothetical inhibitory concentrations (IC50) against a generic metalloenzyme, based on common SAR trends observed for sulfonamide inhibitors.

CompoundR1 (-NH2 at C4)R2 (-NH2 at C6)R3 (-SO2NH2 at C1)R4 (-SO2NH2 at C3)Hypothetical IC50 (nM)
This compound -NH2-NH2-SO2NH2-SO2NH250
Derivative 1-NHCOCH3-NH2-SO2NH2-SO2NH2150
Derivative 2-NH2-NHCOCH3-SO2NH2-SO2NH2160
Derivative 3-N(CH3)2-NH2-SO2NH2-SO2NH280
Derivative 4-NH2-NH2-SO2NHCH3-SO2NH2120

This data is illustrative and not based on experimental results for this compound.

Allosteric Modulation and Conformational Changes Induced by the Compound's Binding

While there is no direct evidence of this compound acting as an allosteric modulator, its structural motifs are present in molecules known to exhibit such behavior. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.gov

The sulfonamide functional group is found in various allosteric modulators. nih.gov The ability of the sulfonamide to form strong, directional hydrogen bonds and to coordinate with metal ions can contribute to the stabilization of specific protein conformations. The diaminobenzene core provides a rigid scaffold from which vectors for interaction can be projected.

The binding of a ligand like this compound to an allosteric pocket could trigger a cascade of conformational changes. These changes are transmitted through the protein structure to the active site or other functional regions. For example, the binding of an aromatic amine to a protein can induce shifts in the positions of aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, altering the shape and electronic environment of the binding pocket. nih.goveurekalert.org

The two amino groups of this compound could form key hydrogen bonds within an allosteric site, anchoring the molecule. The sulfonamide groups could then interact with other residues, collectively inducing a specific conformational state. The symmetrical nature of the molecule might allow it to bridge two sites or interact with a dimeric protein.

Studying the conformational changes induced by such binding events often involves techniques like X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance (NMR) spectroscopy. tntech.edu These methods can provide detailed snapshots of the protein structure in the presence and absence of the ligand, revealing the subtle shifts in atomic positions that underlie allosteric regulation.

Analytical Methodologies for the Detection and Quantification of 4,6 Diaminobenzene 1,3 Disulfonamide in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of aromatic sulfonamides, providing powerful separation of the analyte from impurities and matrix components. High-Performance Liquid Chromatography (HPLC) is the most common quantitative technique, while Thin-Layer Chromatography (TLC) serves as a valuable qualitative tool. Gas Chromatography (GC) is less direct due to the compound's non-volatile nature but can be used with derivatization.

HPLC is the premier technique for the quantification of 4,6-Diaminobenzene-1,3-disulfonamide due to its high resolution, sensitivity, and precision. Method development typically focuses on reverse-phase chromatography.

In Reverse-Phase HPLC (RP-HPLC) , a nonpolar stationary phase (commonly C18 or C8) is used with a polar mobile phase. This setup is ideal for separating polar aromatic compounds like this compound. The mobile phase usually consists of an aqueous component (water with a pH-modifying buffer like phosphoric acid or formic acid) and an organic modifier (typically acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components. Detection is most commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. For related compounds like aromatic amines, UV detection wavelengths are typically set between 230 and 300 nm. researchgate.netsielc.com

Normal-Phase HPLC (NP-HPLC) , which uses a polar stationary phase (like silica) and a nonpolar mobile phase, is less common for this class of compounds but can be an alternative for specific separation challenges, particularly for resolving nonpolar impurities.

Validation of an HPLC method involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data generated is reliable and reproducible. HPLC is frequently used to monitor the progress of chemical reactions, such as in the synthesis of diaminobenzenesulfonic acid derivatives. google.com

Interactive Table 1: Example of a Reverse-Phase HPLC Method for Aromatic Amine Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity, due to the two amine and two sulfonamide groups, and its resulting high boiling point and low volatility prevent it from being vaporized without thermal decomposition in a standard GC inlet.

To utilize GC, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative. While methods like silylation or acylation are common for polar compounds, a powerful technique for complex, non-volatile sulfonated aromatic amines is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) . In this method, the sample is heated to a high temperature (e.g., 500-800 °C) in an inert atmosphere, causing controlled thermal fragmentation. The resulting smaller, volatile fragments are then introduced into the GC-MS system for separation and identification. This technique can produce characteristic fragments, such as aniline, which can be used to identify and characterize the original sulfonated amine compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a chemical reaction by spotting the reaction mixture on a plate over time and for preliminary screening of sample purity.

A typical TLC analysis for aromatic sulfonamides uses silica (B1680970) gel plates as the stationary phase. nih.govusda.gov The mobile phase, or eluent, is a mixture of organic solvents chosen to achieve good separation. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to the polar nature of this compound, a relatively polar solvent system is required.

After developing the plate, the separated spots are visualized. Since the compound is UV-active, it can be visualized under a UV lamp (typically at 254 nm). For enhanced sensitivity or if the compound's native UV absorbance is weak, a visualizing agent can be used. Fluorescamine (B152294) is a common spray reagent that reacts with primary amines to produce highly fluorescent products, making it an effective choice for visualizing this compound. usda.gov

Interactive Table 2: Example TLC System for Aromatic Sulfonamides

ParameterDescription
Stationary Phase Silica Gel 60 F254 Plate
Mobile Phase Chloroform / tert-Butanol (80:20 v/v) usda.gov
Application 1-5 µL of sample solution
Development In a saturated TLC chamber until the solvent front reaches ~1 cm from the top
Visualization 1. UV light at 254 nm2. Dipping in fluorescamine solution followed by UV visualization usda.gov

Spectrophotometric and Fluorometric Methods

Spectroscopic methods offer rapid determination of concentration and can provide high sensitivity, making them suitable for various research applications.

UV-Visible (UV-Vis) spectrophotometry is a straightforward method for determining the concentration of this compound in a pure solution. The technique relies on the principle that the compound absorbs light in the UV-Vis range. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte.

The aromatic ring system and its substituents (amino and sulfonamide groups) are chromophores that absorb UV light. Based on data for structurally similar compounds like phenylenediamine isomers, this compound is expected to exhibit characteristic absorption maxima (λmax) in the UV region, likely between 200 and 350 nm. researchgate.netsielc.com To determine the concentration of a sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Interactive Table 3: Typical UV Absorption Maxima for Phenylenediamine Isomers

CompoundAbsorption Maxima (λmax)
o-Phenylenediamine~210 nm, ~240 nm, ~294 nm researchgate.net
m-PhenylenediamineData available in NIST Chemistry WebBook nist.gov
p-Phenylenediamine (B122844)~198 nm, ~236 nm, ~284 nm sielc.com

Fluorescence spectroscopy is a highly sensitive analytical technique that can be used for the detection of this compound, often at concentrations much lower than those detectable by UV-Vis spectrophotometry. The principle involves exciting the molecule with light of a specific wavelength, causing it to move to a higher electronic energy state. As it returns to the ground state, it emits light at a longer wavelength, and this emitted light (fluorescence) is measured.

Many aromatic amines exhibit native fluorescence. researchgate.net Alternatively, the fluorescence signal can be significantly enhanced by reacting the primary amine groups of the molecule with a fluorogenic reagent. As mentioned for TLC, fluorescamine is a classic example of a reagent that reacts with primary amines to form highly fluorescent pyrrolinone products, which can then be measured with a spectrofluorometer. researchgate.net This derivatization approach provides both high sensitivity and selectivity for amine-containing compounds. The development of specific fluorescent probes that react with diamines can also offer a path to highly selective detection. bohrium.com

Interactive Table 4: Example Fluorescence Properties for Aromatic Diamine Detection Systems

SystemExcitation Wavelength (λex)Emission Wavelength (λem)
Diamine-reactive quinolone sensor495 nm 537 nm
Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine probe273 nm nih.govScanned from 293 nm nih.gov

Electrophoretic Techniques for Analysis of this compound

Electrophoretic techniques, which separate molecules based on their differential migration in an electric field, offer powerful analytical capabilities for charged or chargeable species like this compound. The presence of two amino groups (basic) and two sulfonamide groups (which can be acidic) means the net charge of the molecule is highly dependent on the pH of the surrounding medium. This property makes it an ideal candidate for analysis by techniques such as Capillary Electrophoresis (CE).

Capillary Electrophoresis (CE) for Purity Assessment and Isomer Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of small molecules, offering advantages such as short analysis times, high efficiency, and minimal consumption of samples and reagents. diva-portal.org In the context of this compound, CE is particularly valuable for assessing the purity of synthesized batches and for separating it from its structural isomers, which are common process-related impurities.

The fundamental principle of CE separation involves the migration of analytes in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) under the influence of a high voltage. diva-portal.org The separation of analytes is based on differences in their charge-to-size ratio and their interaction with the BGE. diva-portal.org

Purity Assessment: For purity assessment, CE can rapidly reveal the presence of impurities in a sample of this compound. The primary compound will produce a major peak in the electropherogram, while impurities will appear as smaller, separate peaks. By comparing the peak area of the main compound to the total area of all peaks, a quantitative measure of purity can be obtained. Several major biopharmaceutical companies have adopted CE methods for routine use in assessing product purity and detecting process-related impurities. chromatographyonline.com

Isomer Separation: The synthesis of this compound can potentially yield other isomers, such as 2,4-Diaminobenzene-1,3-disulfonamide or 2,5-Diaminobenzene-1,3-disulfonamide. These isomers often have very similar physical and chemical properties, making their separation by traditional chromatographic methods challenging. CE, with its high separation efficiency, is an excellent tool for this purpose.

To enhance the separation of isomers, various strategies can be employed in CE method development:

pH of the Background Electrolyte (BGE): Adjusting the pH of the BGE is a critical first step. By operating at a pH close to the pKa values of the amino or sulfonamide groups, the degree of ionization among the isomers can be subtly altered, leading to differences in their net charge and, consequently, their electrophoretic mobility. diva-portal.org

Use of Additives: Incorporating additives into the BGE can significantly improve resolution. Cyclodextrins are commonly used as chiral selectors but are also effective for separating positional isomers. springernature.com The isomers can form inclusion complexes with the cyclodextrin (B1172386) cavity, and differences in the stability of these complexes can lead to effective separation.

Micellar Electrokinetic Chromatography (MEKC): This mode of CE introduces micelles, formed by surfactants like sodium dodecyl sulfate (B86663) (SDS), into the BGE. springernature.com Separation is based on the differential partitioning of the analytes between the micelles and the aqueous buffer. Isomers with slight differences in hydrophobicity will partition differently, enabling their separation.

The table below illustrates a hypothetical set of starting parameters for a Capillary Zone Electrophoresis (CZE) method aimed at separating isomers of Diaminobenzene-1,3-disulfonamide, based on typical conditions for similar analyses. mdpi.comresearchgate.net

ParameterConditionPurpose
Capillary Fused-silica, 50 µm i.d., 60 cm total lengthProvides the medium for separation.
Background Electrolyte (BGE) 50 mM Sodium Phosphate bufferControls pH and conductivity.
pH 3.5To ensure protonation of amino groups, creating a positive charge for migration.
Voltage 20 kVDriving force for electrophoretic separation.
Temperature 25 °CMaintains consistent viscosity and mobility.
Injection Hydrodynamic (50 mbar for 5 s)Introduces a small, defined plug of the sample.
Detection UV Absorbance at 214 nmMonitors the analytes as they pass the detector.

Development of Robust Analytical Protocols for Research Applications and Quality Control of Synthesized Compound

The development of a robust analytical protocol is essential for ensuring the consistent quality and purity of synthesized this compound for research applications. A comprehensive quality control (QC) strategy involves the use of reliable and validated analytical methods to characterize the compound and identify any impurities. researchgate.net This protocol ensures that each batch of the synthesized compound meets predefined specifications.

A typical workflow for developing a robust analytical protocol involves several stages:

Method Development: The initial phase focuses on selecting the appropriate analytical technique and optimizing its parameters. For this compound, this could involve developing an HPLC method, similar to those used for related compounds like 4-amino-6-chlorobenzene-1,3-disulphonamide, or a CE method as described above. researchgate.net The goal is to achieve adequate resolution, sensitivity, and selectivity for the main compound and its potential impurities.

Method Validation: Once developed, the method must be validated according to established guidelines (e.g., from the International Conference on Harmonisation - ICH) to ensure its suitability for the intended purpose. researchgate.net Validation demonstrates that the method is reliable, reproducible, and accurate.

Impurity Profiling: A crucial aspect of quality control is the identification and quantification of impurities. This includes starting materials, by-products from the synthesis, and degradation products. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed to identify unknown impurities. researchgate.net For this compound, this would involve screening for positional isomers and related substances.

Routine Quality Control: After validation, the analytical method is implemented for routine analysis of synthesized batches. This involves establishing specifications for purity, impurity levels, and other relevant parameters.

The table below outlines the key parameters that are assessed during the validation of an analytical method for the quality control of this compound.

Validation ParameterDescriptionAcceptance Criteria Example
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, isomers).The peak for this compound is well-resolved from all other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.80% to 120% of the target concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in pH, mobile phase composition, or temperature.

By establishing and adhering to such a robust analytical protocol, researchers can ensure the identity, strength, quality, and purity of this compound, which is fundamental for the reliability and reproducibility of subsequent research findings.

Future Research Directions and Open Questions Concerning 4,6 Diaminobenzene 1,3 Disulfonamide

Exploration of Novel, More Efficient, and Sustainable Synthetic Pathways

The traditional synthesis of aromatic sulfonamides often involves the reaction of sulfonyl chlorides with amines, a process that can utilize harsh reagents and chlorinated solvents like dichloromethane. researchgate.netjsynthchem.com Future research must focus on developing more environmentally benign and efficient synthetic routes to 4,6-Diaminobenzene-1,3-disulfonamide and its derivatives.

Key areas for exploration include:

Green Solvents: Investigating the use of water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents as reaction media to replace volatile organic compounds. jsynthchem.comrsc.org Recent successes in synthesizing various sulfonamides in water, where the product can often be isolated by simple filtration, highlight a promising avenue. researchgate.net

Alternative Reagents: Moving away from highly reactive sulfonyl chlorides towards more stable and less toxic sulfur sources is critical. The use of sodium sulfinates in the presence of an oxidant or in metal-catalyzed coupling reactions represents a significant step forward in sustainable sulfonamide synthesis. researchgate.net

Catalytic Systems: The development of novel catalysts, including those based on transition metals or even metal-free systems, could enable milder reaction conditions, shorter reaction times, and higher yields. jsynthchem.comrsc.org For example, copper-catalyzed coupling of sulfonyl chlorides and aromatic amines has shown high efficiency. jsynthchem.com

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, scalability, and process control compared to traditional batch methods.

A comparative overview of traditional versus potential sustainable pathways is presented below.

FeatureTraditional Synthesis (e.g., Sulfonyl Chloride Route)Future Sustainable Synthesis
Sulfur Source Sulfonyl ChloridesSodium Sulfinates, Thiols
Solvents Dichloromethane (DCM), Dimethylformamide (DMF)Water, Polyethylene Glycol (PEG), Ethanol, Glycerol researchgate.netjsynthchem.comrsc.org
Reagents/Catalysts Stoichiometric base (e.g., pyridine)Catalytic transition metals (e.g., Cu), Oxidants (e.g., NaDCC·2H₂O) jsynthchem.comrsc.org
Workup Solvent extraction, column chromatographySimple filtration, minimal purification researchgate.net
Efficiency Variable yields, potential for side reactionsOften moderate to good yields with high selectivity researchgate.netjsynthchem.com

Advanced Material Applications Leveraging the Sulfonamide-Diamine Motif (e.g., MOFs, COFs, Functional Polymers)

The unique structure of this compound, featuring two distinct types of functional groups (amines as H-bond donors and linkers; sulfonamides as H-bond acceptors and polar sites), makes it an exceptional candidate as a building block for advanced materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The two primary amine groups can act as multitopic linkers, connecting to metal-ion nodes (in MOFs) or other organic building blocks (in COFs) to create highly porous, crystalline materials. The sulfonamide groups, projecting into the pores of the resulting framework, could impart specific functionalities such as selective gas adsorption (e.g., for CO₂), catalysis, or sensing capabilities. Research is needed to explore the coordination chemistry of this molecule with various metal centers and its polymerization into ordered covalent networks.

Functional Polymers: The diamine functionality allows this compound to be used as a monomer in polymerization reactions, such as polycondensation with diacyl chlorides or diisocyanates, to produce novel polyamides or polyureas. The resulting polymers would have sulfonamide groups regularly spaced along the polymer backbone, potentially leading to materials with enhanced thermal stability, specific solubility characteristics, or the ability to chelate metal ions.

Deeper Computational and Theoretical Insights into its Reactivity, Electronic Structure, and Intermolecular Interactions

While experimental work is crucial, in-silico studies can provide profound insights into the fundamental properties of this compound, guiding synthetic efforts and predicting its behavior in various applications. Density Functional Theory (DFT) is a powerful tool for investigating such systems. diva-portal.org

Future computational studies should focus on:

Electronic Structure Analysis: Calculating the molecular electrostatic potential (MESP) to identify electron-rich and electron-deficient regions, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis can elucidate the nature of the S-N bond and hyperconjugation effects within the molecule. researchgate.net

Reactivity Prediction: Using conceptual DFT-based descriptors (e.g., Fukui functions, dual descriptors) to quantify the reactivity of the different atoms in the molecule, helping to predict the regioselectivity of derivatization reactions. nih.gov

Tautomerism and Conformation: Investigating the potential for sulfonamide-sulfonimide tautomerism and its dependence on the chemical environment (e.g., solvent polarity). rsc.org

Intermolecular Interactions: Simulating the formation of dimers and larger aggregates to understand the hydrogen bonding networks facilitated by the amine and sulfonamide groups. This is crucial for predicting crystal packing and the behavior of the molecule in condensed phases. nih.gov

Computational MethodPotential Insight for this compound
Density Functional Theory (DFT) Optimized molecular geometry, electronic ground state properties, vibrational frequencies. diva-portal.org
Molecular Electrostatic Potential (MESP) Prediction of sites for non-covalent interactions (H-bonding) and chemical attack. nih.gov
Natural Bond Orbital (NBO) Analysis Understanding of charge distribution, orbital interactions, and the nature of the S-N bond. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Characterization of chemical bonds and intermolecular interactions. nih.gov
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis absorption spectra and electronic excitation properties. researchgate.net
Molecular Dynamics (MD) Simulations Modeling the molecule's behavior in solution or within a material's framework over time. chemrxiv.org

Development of High-Throughput Screening Methodologies for Rapid Assessment of Derivatives' Properties

To efficiently explore the chemical space accessible from the this compound scaffold, high-throughput screening (HTS) methodologies are indispensable. axxam.it Future work should involve creating libraries of derivatives through combinatorial chemistry and developing rapid assays to screen for desired properties.

A hypothetical HTS workflow could involve:

Library Synthesis: Parallel synthesis of a diverse library of compounds by reacting this compound with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, aldehydes) to modify the amine groups.

Assay Development: Designing specific cell-free (e.g., biochemical) or cell-based assays tailored to the target application. axxam.it For example, if screening for enzyme inhibitors, an assay measuring enzyme activity in the presence of each library compound would be developed.

Automated Screening: Utilizing robotic platforms to perform the assays in a miniaturized format (e.g., 384- or 1536-well plates), allowing for the rapid testing of thousands of compounds.

Hit Identification and Validation: Identifying "hits" (compounds showing desired activity) and subjecting them to further validation and structure-activity relationship (SAR) studies. axxam.it

This approach would accelerate the discovery of novel molecules with applications in areas such as medicinal chemistry or materials science. documentsdelivered.comrsc.org

Unexplored Mechanistic Aspects of its Interactions with Diverse Chemical and Biochemical Systems

The mechanisms by which sulfonamides interact with biological systems, particularly in the context of idiosyncratic drug reactions, have been a subject of study. nih.gov However, the specific interaction mechanisms of this compound and its derivatives in novel chemical and biochemical contexts are largely unknown.

Key open questions include:

Enzyme Inhibition: While the general mechanism of sulfonamides inhibiting dihydropteroate (B1496061) synthase is known, how might derivatives of this specific molecule interact with other enzyme classes? researchgate.netyoutube.com Its structure could be tailored to target kinases, proteases, or other enzymes where the sulfonamide group can act as a zinc-binding group or a transition-state mimic.

Receptor Binding: How does the unique electronic and steric profile of this molecule govern its non-covalent binding to protein receptors? Understanding the specific hydrogen bonding, electrostatic, and hydrophobic interactions is key to designing derivatives with high affinity and selectivity.

Chemical Catalysis: Can the molecule or its metal complexes act as catalysts? The combination of Lewis basic amine sites and potentially acidic sulfonamide N-H protons offers possibilities for cooperative catalysis in organic reactions.

Adduct Formation: Research into how reactive metabolites of sulfonamides form covalent adducts with proteins is important for understanding certain biological responses. nih.gov Investigating the metabolic pathways of this compound could reveal its potential for bioactivation and subsequent covalent modification of biomolecules.

Emerging Fields and Interdisciplinary Research Involving this compound in Advanced Chemical Science

The versatility of the sulfonamide motif suggests that this compound could find applications in numerous emerging fields beyond its traditional roles. nih.govresearchgate.net

Organic Electronics: Certain conjugated sulfonamides have been investigated as potential organic cathode materials for lithium-ion batteries. diva-portal.org The electronic properties of polymers or frameworks derived from this compound could be tuned for applications in organic semiconductors, sensors, or energy storage devices.

Supramolecular Chemistry: The molecule's capacity for forming strong and directional hydrogen bonds makes it an excellent building block for designing complex supramolecular assemblies, such as gels, liquid crystals, or self-healing materials.

Chemical Sensing: Derivatives could be designed where the binding of a specific analyte (e.g., a metal ion or an anion) to the diamine-disulfonamide core leads to a measurable change in a physical property, such as color or fluorescence, forming the basis of a chemical sensor. rsc.org

Medicinal Chemistry: While avoiding specific disease applications, the scaffold itself is a valuable starting point in drug discovery. nih.gov The sulfonamide group is a well-established pharmacophore, and the diamine structure allows for the introduction of diverse substituents to probe structure-activity relationships against new therapeutic targets. researchgate.netresearchgate.net

Future interdisciplinary research, combining the expertise of synthetic chemists, materials scientists, computational theorists, and biochemists, will be essential to fully realize the potential of this intriguing molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.